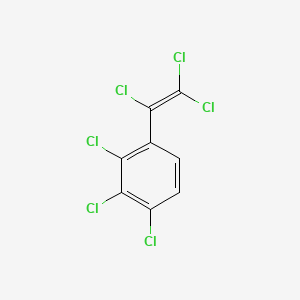
(e)-beta-2,3,4,5,6-hexachlorostyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(e)-beta-2,3,4,5,6-hexachlorostyrene is a chlorinated aromatic compound characterized by the presence of six chlorine atoms attached to a styrene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (e)-beta-2,3,4,5,6-hexachlorostyrene typically involves the chlorination of styrene under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms on the aromatic ring. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective chlorination of the styrene molecule.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and achieve high yields of the desired product. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
(e)-beta-2,3,4,5,6-hexachlorostyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated benzoic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium hydroxide facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated derivatives and functionalized aromatic compounds, which can be further utilized in different chemical processes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (e)-beta-2,3,4,5,6-hexachlorostyrene is used as a precursor for the synthesis of other chlorinated aromatic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Research in biology has explored the potential use of this compound in studying the effects of chlorinated compounds on biological systems. Its interactions with enzymes and cellular components provide insights into the mechanisms of toxicity and bioaccumulation.
Medicine
In medicine, this compound is investigated for its potential use in developing new pharmaceuticals. Its chlorinated structure may contribute to the design of drugs with specific biological activities.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and other industrial processes.
Wirkmechanismus
The mechanism of action of (e)-beta-2,3,4,5,6-hexachlorostyrene involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions include oxidative stress and disruption of cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexachlorobenzene: Similar in structure but lacks the styrene backbone.
Pentachlorostyrene: Contains one less chlorine atom.
Tetrachlorostyrene: Contains two less chlorine atoms.
Uniqueness
(e)-beta-2,3,4,5,6-hexachlorostyrene is unique due to its specific arrangement of chlorine atoms and the presence of the styrene backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
90301-92-1 |
|---|---|
Molekularformel |
C8H2Cl6 |
Molekulargewicht |
310.8 g/mol |
IUPAC-Name |
1,2,3-trichloro-4-(1,2,2-trichloroethenyl)benzene |
InChI |
InChI=1S/C8H2Cl6/c9-4-2-1-3(5(10)7(4)12)6(11)8(13)14/h1-2H |
InChI-Schlüssel |
RSEIQYACGPEBJD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1C(=C(Cl)Cl)Cl)Cl)Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C(=C1C(=C(Cl)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















